molecular formula C23H28ClN7O3S B608945 ALK inhibitor 2 CAS No. 761438-38-4

ALK inhibitor 2

Numéro de catalogue B608945
Numéro CAS: 761438-38-4
Poids moléculaire: 518.033
Clé InChI: NURCYJBMLKNYHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Activin receptor-like kinase-2 (ALK2) is a type I bone morphogenetic protein (BMP) receptor. It plays a crucial role in biological processes controlling the development and regulation of bone, heart, and nervous and reproductive systems . Gain of function mutations in ALK2 have been identified in fibrodysplasia ossificans progressiva (FOP) and the childhood brain tumor, diffuse intrinsic pontine glioma (DIPG) .


Synthesis Analysis

A new series of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors were designed, synthesized, and evaluated . The first known inhibitor of ALK2, Dorsomorphin, was discovered from the in vivo screening of a diverse chemical library for their ability to dorsalize developing zebrafish embryos .


Molecular Structure Analysis

The structural features of ALK2 inhibitors contribute to their ALK2 potency and selectivity . A cocrystal structure of a benzamide analogue with ALK2 demonstrated direct binding of the amide carbonyl with Lys235 .


Physical And Chemical Properties Analysis

ALK2 is a membrane tyrosine kinase receptor, which was identified for the first time in 1994 . It stimulates multiple signaling pathways associated with cell growth, including janus kinase-signal transducer and activator of transcription (JAK-STAT), mitogen activated protein kinases (MAPK), and phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) pathways, among others .

Applications De Recherche Scientifique

Treatment of Non-Small Cell Lung Cancer (NSCLC)

  • Scientific Field : Oncology
  • Summary of the Application : ALK inhibitors, including “ALK inhibitor 2”, have shown significant activity in ALK-mutated non-small cell lung cancer (NSCLC). They are used in both first-line and second-line treatment of patients with advanced ALK-positive NSCLC .
  • Methods of Application : The included RCTs were identified through a systematic search of PubMed, EMBASE, Cochrane Library, Clinical Trials.gov, and major cancer conferences. The assessment of progression-free survival (PFS), intracranial PFS, overall survival (OS), and patient-reported outcomes (PROs) was carried out using restricted mean survival time (RMST) model, fractional polynomial model and Royston-Parmar model .
  • Results or Outcomes : Alectinib, a type of ALK inhibitor, showed a significant advantage over crizotinib and had the longest OS among all ALK-inhibitors. Compared to crizotinib, lorlatinib had the best efficacy regarding PFS for global patients, followed closely by alectinib and brigatinib .

Overcoming Resistance to ALK Inhibitors

  • Scientific Field : Oncology
  • Summary of the Application : Second- and third-generation ALK inhibitors are being developed to overcome resistance to first-generation ALK inhibitors in NSCLC. A third-generation ALK inhibitor, lorlatinib (PF-06463922), was reported to resensitize NSCLC to crizotinib .
  • Methods of Application : Clinical trials are being conducted to evaluate the efficacy of these newer generation ALK inhibitors .
  • Results or Outcomes : Preliminary results suggest that these newer ALK inhibitors may be effective in overcoming resistance to first-generation ALK inhibitors .

Treatment of ALK-Positive Neuroblastoma

  • Scientific Field : Oncology
  • Summary of the Application : ALK inhibitors have shown potential in the treatment of neuroblastoma, a type of cancer that often affects children. This is particularly true for neuroblastomas that have mutations in the ALK gene .
  • Methods of Application : Preclinical studies and early-phase clinical trials are being conducted to evaluate the efficacy of ALK inhibitors in treating neuroblastoma .
  • Results or Outcomes : While results are preliminary, there is promising evidence that ALK inhibitors may be effective in treating ALK-positive neuroblastoma .

Overcoming Resistance in ALK-Positive NSCLC

  • Scientific Field : Oncology
  • Summary of the Application : Resistance to ALK inhibitors is a significant challenge in the treatment of ALK-positive NSCLC. Newer generations of ALK inhibitors are being developed to overcome this resistance .
  • Methods of Application : Clinical trials are being conducted to evaluate the efficacy of these newer generation ALK inhibitors .
  • Results or Outcomes : Preliminary results suggest that these newer ALK inhibitors may be effective in overcoming resistance to first-generation ALK inhibitors .

Treatment of ALK-Positive Large B-Cell Lymphoma

  • Scientific Field : Oncology
  • Summary of the Application : ALK inhibitors have shown potential in the treatment of large B-cell lymphoma, a type of cancer that affects the lymphatic system. This is particularly true for lymphomas that have mutations in the ALK gene .
  • Methods of Application : Preclinical studies and early-phase clinical trials are being conducted to evaluate the efficacy of ALK inhibitors in treating large B-cell lymphoma .
  • Results or Outcomes : While results are preliminary, there is promising evidence that ALK inhibitors may be effective in treating ALK-positive large B-cell lymphoma .

Treatment of Inflammatory Myofibroblastic Tumors

  • Scientific Field : Oncology
  • Summary of the Application : ALK inhibitors have shown potential in the treatment of inflammatory myofibroblastic tumors, a rare type of tumor that can occur in various parts of the body. This is particularly true for tumors that have mutations in the ALK gene .
  • Methods of Application : Preclinical studies and early-phase clinical trials are being conducted to evaluate the efficacy of ALK inhibitors in treating inflammatory myofibroblastic tumors .
  • Results or Outcomes : While results are preliminary, there is promising evidence that ALK inhibitors may be effective in treating ALK-positive inflammatory myofibroblastic tumors .

Safety And Hazards

Alectinib, irrespective of the dose, was found to be the safest first-line option, whereas lorlatinib, brigatinib, and ceritinib showed poorer safety profiles . Alectinib was also the safest ALK-inhibitor for crizotinib-resistant patients .

Orientations Futures

Considering both efficacy and safety, alectinib is the preferable treatment in first-line and second-line, particularly for Asian patients . A growing understanding of the biology and spectrum of these mechanisms of resistance has already begun to inform the development of more effective therapeutic strategies .

Propriétés

IUPAC Name

2-[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURCYJBMLKNYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735356
Record name 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ALK inhibitor 2

CAS RN

761438-38-4
Record name 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.